N-(3-bromophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S/c1-9-6-17-15-19(14(9)21)7-10(8-22-15)13(20)18-12-4-2-3-11(16)5-12/h2-6,10H,7-8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOWXCPYNLNXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound has a complex structure that includes a pyrimidine ring fused with a thiazine moiety. The presence of the bromophenyl group is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures display significant antimicrobial properties against various pathogens. The presence of the bromine atom may enhance the lipophilicity and membrane permeability of the molecule, contributing to its effectiveness.
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrimidine-thiazine compounds can inhibit tumor cell proliferation. The mechanism may involve interference with nucleic acid synthesis or modulation of signaling pathways involved in cell division.
- Enzyme Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit specific enzymes related to cancer metabolism and growth.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Evaluation
A study conducted on related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, suggesting a promising lead for further development.
Case Study 2: Antitumor Mechanisms
In vitro assays revealed that the compound inhibited the growth of A431 vulvar epidermal carcinoma cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. Further investigation into the signaling pathways involved could provide insights into its therapeutic potential.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with DNA and RNA synthesis pathways. Additionally, its structural features suggest potential interactions with various biomolecular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
The target compound’s pyrimido-thiazine scaffold distinguishes it from related bicyclic systems. For example, Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () features a thiazolo[3,2-a]pyrimidine core, which adopts a flattened boat conformation due to puckering at the C5 atom . In contrast, the tetrahydropyrimido-thiazine system in the target compound likely exhibits distinct puckering dynamics, as described by Cremer and Pople’s ring puckering coordinates .
Substituent Effects
- N-benzyl-N-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (): This analog shares the same core structure but substitutes the 3-bromophenyl group with a benzyl-methyl carboxamide.
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... (): The trimethoxybenzylidene substituent introduces electron-rich aromaticity and hydrogen-bonding capabilities, contrasting with the electron-withdrawing bromine in the target compound.
Crystallographic and Conformational Data
Crystallographic studies on analogs reveal key structural insights:
- Ethyl 7-methyl-3-oxo-... (): Monoclinic space group $ P2_1/n $, with unit cell parameters $ a = 7.536 \, \text{Å}, \, b = 18.178 \, \text{Å}, \, c = 16.973 \, \text{Å}, \, \beta = 94.465^\circ $, and $ V = 2318.1 \, \text{Å}^3 $. Intermolecular C–H···O hydrogen bonds stabilize the crystal packing .
- The target compound’s structure, if analyzed, would likely employ similar refinement tools (e.g., SHELX , SIR97 ) but may exhibit distinct packing due to bromine’s van der Waals radius and polarizability.
Pharmacological Implications
While direct activity data for the target compound are unavailable, structural analogs suggest:
- Halogen Effects : The 3-bromo substituent may enhance binding to hydrophobic pockets or mediate halogen bonding in biological targets, as seen in brominated kinase inhibitors .
- Carboxamide Flexibility : The carboxamide group’s orientation (influenced by substituents) could modulate interactions with enzymes or receptors, as observed in related pyrimidine derivatives .
Data Tables
Table 1: Structural Comparison of Pyrimidine/Thiazine Derivatives
Table 2: Software Tools for Structural Analysis (from Evidence)
| Software | Application | Reference |
|---|---|---|
| SHELX | Small-molecule refinement | |
| SIR97 | Direct methods for structure solution | |
| ORTEP-3 | Graphical representation |
Q & A
Q. Yield Optimization Table :
| Parameter | Impact on Yield | Optimal Condition |
|---|---|---|
| Reaction Time | <10h: incomplete; >12h: degradation | 8–10 hours |
| Solvent Composition | Acetic acid/anhydride (1:1) maximizes cyclization | 1:1 ratio |
| Recrystallization | Ethyl acetate/ethanol (3:2) improves purity | 3:2 v/v |
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves the fused tetrahydropyrimido-thiazine ring system and confirms stereochemistry. reports a dihedral angle of 80.94° between the pyrimidine and benzene rings, critical for validating non-planar conformations .
- NMR Spectroscopy : Use H and C NMR to identify substituents (e.g., 3-bromophenyl group). highlights characteristic shifts: NH protons at δ 9.8–10.2 ppm and carbonyl carbons at δ 165–175 ppm .
- IR Spectroscopy : Confirm C=O (1680–1720 cm) and C-Br (550–650 cm) stretches .
Basic: How does solvent choice impact the stability of this compound during storage?
Methodological Answer:
- Polar Aprotic Solvents : DMSO or DMF may induce hydrolysis due to hygroscopicity. Avoid long-term storage in these solvents.
- Ethyl Acetate/Hexane Mixtures : Ideal for crystalline stability ( used ethyl acetate/ethanol for recrystallization, yielding stable crystals for SC-XRD ).
- Temperature : Store at –20°C under inert gas (N) to prevent oxidation of the thiazine ring.
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the tetrahydropyrimido-thiazine core?
Methodological Answer:
- Variable Substituent Libraries : Synthesize analogs with halogen (Br, Cl), alkyl (methyl, ethyl), and electron-withdrawing groups (NO, CF) at the 3-bromophenyl position.
- Biological Assays : Use ’s framework for antibacterial testing (e.g., MIC assays against Gram+/Gram– strains). Correlate substituent electronegativity with activity .
- Computational Modeling : Apply density functional theory (DFT) to calculate electrostatic potential maps and predict binding affinities (e.g., ’s quantum chemical methods ).
Advanced: How should researchers resolve contradictions between experimental crystallographic data and computational conformational predictions?
Methodological Answer:
- Conformational Sampling : Use molecular dynamics (MD) simulations to explore rotational barriers of the 3-bromophenyl group. ’s SC-XRD data (flattened boat conformation) can validate MD trajectories .
- Energy Minimization : Compare DFT-optimized geometries with SC-XRD parameters (e.g., C–C bond lengths ±0.004 Å tolerance ).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds in ’s crystal packing) to explain stability differences .
Advanced: What strategies optimize reaction conditions for scaling up synthesis while minimizing byproducts?
Methodological Answer:
- DoE (Design of Experiments) : Use Response Surface Methodology (RSM) to model variables (temperature, solvent ratio, catalyst loading). ’s computational reaction path search can identify optimal conditions .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic cyclization steps, reducing side products.
- In-line Analytics : Implement FTIR or HPLC-MS to monitor intermediates (e.g., ’s data-driven approach ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
